3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766915
InChI: InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3
SMILES:
Molecular Formula: C14H17N3O3
Molecular Weight: 275.30 g/mol

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one

CAS No.:

Cat. No.: VC15766915

Molecular Formula: C14H17N3O3

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one -

Specification

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
IUPAC Name 3-(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one
Standard InChI InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3
Standard InChI Key CQODAQSMWHJFKB-UHFFFAOYSA-N
Canonical SMILES CN(C)C=C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a synthetic organic compound with a molecular formula of C14H17N3O3 and a molecular weight of approximately 275.30 g/mol. It is characterized by its piperidinone backbone, which is substituted with a dimethylamino group and a nitrophenyl moiety. These structural features contribute to its unique chemical properties and potential biological activities.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds similar to 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one may exhibit antimicrobial, anti-inflammatory, and analgesic properties. The presence of the dimethylamino group may enhance lipophilicity, facilitating cellular penetration and potentially leading to increased pharmacological effects.

Potential Mechanisms of Action

Research indicates that this compound may exhibit antimicrobial and anticancer properties, although further studies are required to elucidate its full pharmacological profile. Interaction studies with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanisms of action.

Characterization and Analysis

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.

Comparison with Related Compounds

Several compounds share structural similarities with 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one. For example, (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has additional dimethylamino groups, potentially increasing its interactions in biological systems .

Comparison Table

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Features
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one338757-98-5C14H17N3O3275.30 g/molPiperidinone core with dimethylamino and nitrophenyl groups
(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one338791-48-3C17H22N4O3330.4 g/molAdditional dimethylamino groups for enhanced interactions
4-Nitroaniline100-01-6C6H6N2O2138.12 g/molSimple aniline derivative without piperidine structure
1-(4-Nitrophenyl)piperidine1009-14-9C11H14N2O2206.24 g/molPiperidine ring with nitrophenyl group, lacks dimethylamino functionality

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